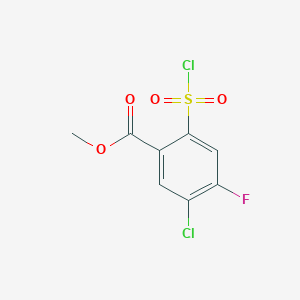

Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate” is a chemical compound with the molecular formula C8H5Cl2FO4S. It contains a benzoate group (a benzene ring with a carboxylate group), a methyl group (CH3), and halogen atoms (chlorine and fluorine). The presence of the chlorosulfonyl group indicates that it might be a reactive compound, as sulfonyl chlorides are typically used in organic synthesis due to their reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure with alternating double bonds. The chlorosulfonyl, fluorine, and methyl groups would be attached to the benzene ring at different positions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chlorosulfonyl group, which is typically reactive towards nucleophiles. The chlorine and fluorine atoms might also influence the compound’s reactivity due to their electronegativity .科学的研究の応用

Cardiovascular and Respiratory Effects

- Midazolam, a compound structurally related to the query compound, has been studied for its effects on cardiovascular and respiratory systems. Specifically, its combination with ketamine was investigated, noting significant interactions and effects on circulation and respiration (Langrehr & Erdmann, 1981).

Sleep and Anesthetic Effects

- The effects of Midazolam on sleep in normal subjects were studied, demonstrating its potential use in clinical settings for inducing sleep or sedation (Krieger, Mangin, & Kurtz, 1983).

- Another study discussed the awakening characteristics following anesthesia induction with midazolam for short surgical procedures, providing insights into its effectiveness and post-operative recovery aspects (Fragen & Caldwell, 1981).

Drug Metabolism and Disposition

- A study on the disposition and metabolism of SB-649868, a compound with some structural similarities, highlighted the importance of understanding the pharmacokinetics and metabolic pathways of such compounds, which can be crucial for their application in medical treatments (Renzulli et al., 2011).

Safety and Dosimetry in Medical Imaging

- Research on the safety, dosimetry, and characteristics of 11C-CS1P1, a radiotracer for sphingosine-1-phosphate receptor, provides insights into the development and usage of chemically complex agents in diagnostic imaging, which could be relevant for compounds like Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate in similar applications (Brier et al., 2022).

作用機序

将来の方向性

特性

IUPAC Name |

methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO4S/c1-15-8(12)4-2-5(9)6(11)3-7(4)16(10,13)14/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYNMDCTBGQKHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1S(=O)(=O)Cl)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)

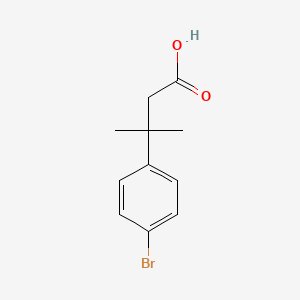

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2405750.png)

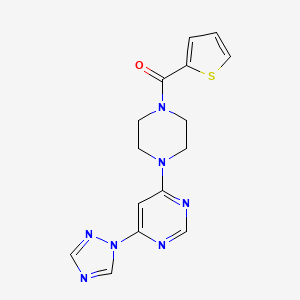

![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2405751.png)

![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2405754.png)

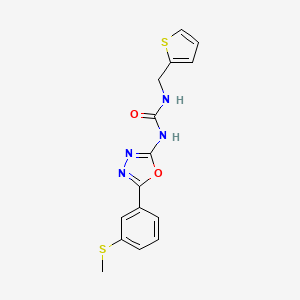

![3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2405760.png)

![Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2405762.png)

![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 2,4-dichlorobenzoate](/img/structure/B2405769.png)